6,7-Dimethoxychinazolin-4-amin
Übersicht
Beschreibung
6,7-Dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxyquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebswirksamkeit bei Brust- und Darmkrebs
Diese Verbindung wurde auf ihre Antikrebswirksamkeit in menschlichen Brustkrebszellen (BT-20) und menschlichen Darmkrebszelllinien wie HCT116, HT29 und SW620 untersucht. Die Studien legen nahe, dass Analoga von 4-Anilinochinazolin, zu denen auch 6,7-Dimethoxychinazolin-4-amin gehört, vielversprechend für die Entwicklung von Antikrebsmedikamenten sind .
Zellzyklusregulation
Das Potenzial der Verbindung, zellzyklusregulierende Signalwege zu beeinflussen, wurde als Mechanismus zur Erzeugung einer Antikrebswirksamkeit festgestellt . Dies könnte entscheidend für die Entwicklung von Medikamenten sein, die die Proliferation von Krebszellen kontrollieren können.
Synthese von Triazolderivaten
Es wurden Untersuchungen zur Synthese neuartiger Triazolyl-Derivate von 4-Chinazolinaminen für die biologische Bewertung durchgeführt . Dies zeigt seine Vielseitigkeit als Grundverbindung für die Herstellung neuer Moleküle mit potenziellen biologischen Aktivitäten.
Antiproliferative Aktivitäten gegen menschliche Krebszelllinien
Eine Reihe neuartiger Chinazolinderivate wurde synthetisiert und auf ihre antiproliferativen Aktivitäten gegen verschiedene menschliche Krebszelllinien untersucht. Einige Derivate zeigten eine starke Aktivität, was die Bedeutung dieser Verbindung bei der Entwicklung neuer Antikrebsmedikamente unterstreicht .
Arzneimittelentwicklung zur Tumorbehandlung
Die Verbindung dient als Schlüsselzwischenprodukt bei der Konstruktion und Synthese von Medikamenten mit Antitumoraktivität. Sie war Teil des Bewertungsprozesses für neue Medikamente, die Potenzial gegen verschiedene Arten von Tumoren zeigen .
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .
Mode of Action
6,7-Dimethoxyquinazolin-4-amine interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .
Biochemical Pathways
The interaction of 6,7-Dimethoxyquinazolin-4-amine with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells
Result of Action
The molecular and cellular effects of 6,7-Dimethoxyquinazolin-4-amine’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, 6,7-Dimethoxyquinazolin-4-amine can influence cell proliferation and potentially induce cell death .
Biochemische Analyse
Biochemical Properties
6,7-Dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of acetylcholinesterase in vitro . This interaction suggests that 6,7-Dimethoxyquinazolin-4-amine could potentially influence biochemical reactions involving acetylcholinesterase, an enzyme crucial for nerve function .
Cellular Effects
The effects of 6,7-Dimethoxyquinazolin-4-amine on cells are not fully understood yet. Some studies suggest that it may have significant impacts on cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which could potentially influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Its ability to inhibit acetylcholinesterase suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cellular metabolism.
Biologische Aktivität
6,7-Dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and neuroprotection. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
The synthesis of 6,7-dimethoxyquinazolin-4-amine typically involves multi-step chemical processes that yield derivatives with various substituents. The compound's structure consists of a quinazoline core with methoxy groups at the 6 and 7 positions, which are crucial for its biological activity.
Anticancer Activity
One of the most prominent biological activities of 6,7-dimethoxyquinazolin-4-amine is its anticancer potential. Studies have demonstrated that this compound exhibits strong inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies.
- Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. It binds to the ATP-binding pocket of EGFR, preventing its activation and subsequent downstream signaling pathways that promote tumor growth .
- Efficacy : Research indicates that 6,7-dimethoxyquinazolin-4-amine derivatives show IC50 values in the nanomolar range against cancer cells. For instance, one derivative exhibited an IC50 of 2.21 nM against resistant cell lines . Another study found that a specific derivative, DW-8, induced apoptosis in colon cancer cells by activating intrinsic apoptotic pathways and increasing reactive oxygen species (ROS) levels .
Compound | Activity | IC50 (nM) | Target |
---|---|---|---|
6,7-Dimethoxyquinazolin-4-amine | EGFR Inhibitor | 2.21 | Cancer Cells |
DW-8 | Apoptosis Inducer | 10.2 - 30.0 | Colon Cancer Cells |
Cerebroprotective Effects
In addition to its anticancer properties, 6,7-dimethoxyquinazolin-4-amine has been evaluated for cerebroprotective effects. A study synthesized novel derivatives with neuroactive amino acids and assessed their ability to protect against cerebral ischemia in rat models.
- Findings : Among the synthesized compounds, several derivatives demonstrated significant neuroprotective effects comparable to established treatments like ethylmethylhydroxypyridine succinate .
Structure-Activity Relationships (SAR)
The biological activity of 6,7-dimethoxyquinazolin-4-amine is heavily influenced by its structural components:
- Methoxy Groups : The presence of methoxy groups at positions 6 and 7 enhances solubility and binding affinity to target proteins.
- Substituents on Aniline Ring : Electron-withdrawing groups (e.g., bromo or chloro substituents) at specific positions on the aniline ring have been shown to increase anticancer activity by improving interactions with the binding pocket of EGFR .
- Linker Variations : Modifications at the C-6 and C-7 positions can lead to irreversible binding with receptor sites, enhancing therapeutic efficacy .
Case Studies
- Cerebroprotective Activity Study : A study involving the synthesis of quinazolinone derivatives showed promising results in protecting against brain damage due to ischemia. The evaluation was conducted using a rat model where cognitive functions were assessed through behavioral tests .
- Anticancer Efficacy in Colon Cancer : The compound DW-8 was tested for its ability to induce apoptosis in colon cancer cells. Results indicated significant increases in apoptotic markers and morphological changes characteristic of programmed cell death .
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNHISKDKRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516751 | |
Record name | 6,7-Dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-13-3 | |
Record name | 6,7-Dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?
A1: The 6,7-Dimethoxyquinazolin-4-amine scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].
Q2: What are some of the key structural features of 6,7-Dimethoxyquinazolin-4-amine derivatives that contribute to their biological activity?
A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].
Q3: How does the structure of 6,7-Dimethoxyquinazolin-4-amine derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?
A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].
Q4: Have any 6,7-Dimethoxyquinazolin-4-amine derivatives shown promising activity against specific diseases?
A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].
Q5: What are the potential advantages of using 6,7-Dimethoxyquinazolin-4-amine as a starting point for drug development?
A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.